molecular formula C15H15NO4 B1684286 (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol CAS No. 139233-53-7

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

カタログ番号: B1684286
CAS番号: 139233-53-7
分子量: 273.28 g/mol
InChIキー: FULLEMQICAKPOE-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ゼランドパムの合成は、テトラヒドロイソキノリン誘導体であるコア構造の調製から始まり、いくつかのステップを伴います。合成経路は通常、以下を含みます。

    ステップ 1: ピクテ・スペングラー反応によるイソキノリンコアの形成。

    ステップ 2: 芳香環の特定の位置へのヒドロキシル基の導入。

    ステップ 3: 一連の酸化および還元反応による中間体の最終生成物への変換。

工業的生産方法は、収率と純度を最適化することに重点を置いており、精製と特性評価のために、しばしば高速液体クロマトグラフィー (HPLC) を用いています .

化学反応の分析

ゼランドパムは、以下を含むさまざまな化学反応を起こします。

    酸化: 芳香環上のヒドロキシル基は、酸化されてキノンを形成することができます。

    還元: この化合物は、還元されてジヒドロ誘導体を形成することができます。

    置換: ハロゲン化反応やニトロ化反応によって、芳香環に異なる置換基を導入することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます . これらの反応から形成される主な生成物には、キノン、ジヒドロ誘導体、ハロゲン化化合物などがあります。

4. 科学研究アプリケーション

ゼランドパムは、さまざまな分野での用途について広く研究されてきました。

科学的研究の応用

Zelandopam has been extensively studied for its applications in various fields:

作用機序

ゼランドパムは、ドーパミン D1 受容体に選択的に結合することによって効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、サイクリックAMP(cAMP)レベルの増加につながります。 cAMP レベルの上昇は、血管拡張、腎血流の増加、血圧の低下をもたらします . 関与する分子標的には、ドーパミン D1 受容体と、血管緊張と腎機能を調節する下流のシグナル伝達経路が含まれます .

類似化合物との比較

ゼランドパムは、その特定の結合親和性と薬物動態的特性により、ドーパミン D1 受容体アゴニストの中でユニークです。類似の化合物には、以下が含まれます。

これらの化合物と比較して、ゼランドパムは腎臓および心臓血管系に対してより標的を絞った効果を示しており、特定の治療用途のための有望な候補となっています .

生物活性

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied pharmacological activities. The specific stereochemistry at the 4-position and the presence of hydroxyl groups on the phenyl ring contribute to its biological profile.

1. Antitumor Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have indicated that this compound demonstrates significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

2. Renal Vasodilation

A series of studies highlighted the compound's role as a potent dopamine receptor agonist. Specifically, it has been identified as a renal vasodilator with activity comparable to established agents like YM435. This action is primarily mediated through DA1 receptor activation, leading to increased renal blood flow and improved renal function .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are closely related to their structural features. The presence of hydroxyl groups on the phenyl ring enhances their interaction with biological targets:

Compound FeatureImpact on Activity
Hydroxyl GroupsIncrease solubility and receptor affinity
StereochemistryAffects binding orientation and efficacy
Substituents on Isoquinoline CoreInfluence potency and selectivity

Studies have shown that modifications in these areas can significantly alter the pharmacological profile of the compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various tetrahydroisoquinoline derivatives including this compound:

  • Cell Lines Tested : HeLa, HT-29
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (0.70 - 1.50 µM), indicating significant antiproliferative activity .

Case Study 2: Renal Function Improvement

A clinical study assessed the renal effects of the compound in animal models:

  • Method : Administration of varying doses followed by measurement of renal blood flow.
  • Results : Significant increases in renal perfusion were observed at doses correlating with DA1 receptor activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol?

  • Methodology : A multi-step approach is typically employed.

Core structure formation : Use Pictet-Spengler or Bischler-Napieralski reactions to construct the tetrahydroisoquinoline backbone .

Functionalization : Introduce hydroxyl groups via selective demethylation or hydroxylation under controlled conditions (e.g., BBr₃ for demethylation) .

Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Pd(OAc)₂ with chiral ligands) ensure the 4S configuration .

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) isolates the target compound .

Q. How is the stereochemical configuration at the 4S position confirmed?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations verify spatial arrangement of substituents .

Q. What analytical techniques validate the compound’s structural integrity?

  • Methodology :

  • IR spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and aromatic C–H (≈3000 cm⁻¹) stretches .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
  • Elemental analysis : Carbon/hydrogen content must match theoretical values (±0.4%) .

Q. How are common impurities identified during synthesis?

  • Methodology :

  • HPLC-DAD : Detects byproducts (e.g., incomplete demethylation intermediates) .
  • TLC monitoring : Tracks reaction progress using silica plates and UV visualization .

Q. What conditions optimize reaction yields for hydroxylation steps?

  • Methodology :

  • Temperature control : 0–25°C prevents overoxidation .
  • Catalyst screening : PdCl₂(PPh₃)₂ enhances regioselectivity .
  • Protecting groups : Acetyl or benzyl groups shield reactive sites during synthesis .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4S vs. 4R) influence biological activity?

  • Methodology :

  • Comparative assays : Synthesize enantiomers and test in vitro (e.g., enzyme inhibition, receptor binding) .
  • Molecular docking : Simulate interactions with target proteins (e.g., tyrosine hydroxylase) to correlate stereochemistry with binding affinity .

Q. What strategies resolve discrepancies between spectroscopic and computational data?

  • Methodology :

  • DFT calculations : Optimize molecular geometry and compare theoretical/experimental NMR shifts .
  • Cross-validation : Use multiple techniques (e.g., 13C^{13}\text{C} NMR DEPT, HSQC) to confirm assignments .

Q. How can solubility challenges in aqueous assays be addressed?

  • Methodology :

  • Prodrug design : Introduce phosphate esters or glycosides to enhance hydrophilicity .
  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

Q. What metabolic pathways are predicted for this compound in vivo?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
  • CYP450 inhibition studies : Identify isoforms (e.g., CYP3A4) involved in oxidation .

Q. How does the electronic environment of hydroxyl groups affect redox behavior?

  • Methodology :
  • Cyclic voltammetry : Measure oxidation potentials (e.g., catechol moiety at ≈0.5 V vs. Ag/AgCl) .
  • EPR spectroscopy : Detect semiquinone radicals under oxidative conditions .

Q. Key Methodological Insights from Evidence

  • Synthesis : LiAlH₄ reductions under inert atmospheres preserve sensitive hydroxyl groups .
  • Characterization : Combined LC-MS and microanalysis ensures purity >95% .
  • Data resolution : Multi-technique validation (e.g., NMR + X-ray) mitigates spectral contradictions .

特性

CAS番号

139233-53-7

分子式

C15H15NO4

分子量

273.28 g/mol

IUPAC名

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

InChI

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1

InChIキー

FULLEMQICAKPOE-JTQLQIEISA-N

SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

異性体SMILES

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

正規SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7,8-DDPTI
7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
YM 435
YM-435
YM435
zelandopam

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。